molecular formula C13H13N3O2 B3339996 N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide CAS No. 145259-50-3

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B3339996
CAS No.: 145259-50-3
M. Wt: 243.26 g/mol
InChI Key: YMUFVUPCVBRWGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Properties

CAS No.

145259-50-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)11-3-5-12(6-4-11)18-9-10-2-1-7-15-8-10/h1-8,17H,9H2,(H2,14,16)

InChI Key

YMUFVUPCVBRWGE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)/C(=N/O)/N

SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
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N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
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N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
Reactant of Route 6
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

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